3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- 7-[4-(3,4-dichlorobenzyl)piperazin-1-yl] substituent: The piperazine moiety, substituted with a 3,4-dichlorobenzyl group, likely contributes to ligand-receptor interactions, particularly with neurotransmitter or enzyme targets .
- 2,5-Dimethyl groups: Improve steric stability and modulate lipophilicity .
Synthetic routes for analogous compounds often involve multi-component reactions under optimized conditions (e.g., KHSO₄ catalysis or ultrasonic irradiation) .
Properties
Molecular Formula |
C25H24Cl3N5 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H24Cl3N5/c1-16-13-23(32-11-9-31(10-12-32)15-18-3-8-21(27)22(28)14-18)33-25(29-16)24(17(2)30-33)19-4-6-20(26)7-5-19/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
DFRVCSFKLKPSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminones
The foundational step in synthesizing the pyrazolo[1,5-a]pyrimidine core involves cyclocondensation reactions. A widely adopted method begins with the preparation of a β-enaminone precursor, which is subsequently reacted with heterocyclic amines under acidic conditions. For instance, sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate has been employed as a key intermediate. Heating this enaminone with 4-(3,4-dichlorobenzyl)piperazine in the presence of piperidinium acetate (a mixture of piperidine, water, and acetic acid) at reflux temperatures initiates cyclization, forming the pyrazolo[1,5-a]pyrimidine scaffold.
Critical Parameters :
- Solvent : Ethanol or acetic acid
- Temperature : 80–100°C
- Catalyst : Piperidinium acetate (pH 4–6)
- Reaction Time : 15–30 minutes
This step typically achieves moderate to high yields (60–85%) but requires rigorous purification via column chromatography to isolate the core structure.
Nucleophilic Substitution for Piperazine Functionalization
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Comparative studies highlight the superiority of polar aprotic solvents like dimethylformamide (DMF) in facilitating SNAr reactions. DMF enhances the solubility of both the chloropyrimidine intermediate and the piperazine derivative, achieving 15–20% higher yields compared to THF or DCM. Catalytic amounts of potassium iodide (KI) further accelerate substitution kinetics via the "Finkelstein effect," reducing reaction times to 2–4 hours.
Temperature and Stoichiometry
Controlled heating (60–80°C) improves reaction rates but risks decomposition of the dichlorobenzyl group. A molar ratio of 1:1.2 (chloropyrimidine:piperazine) balances cost and efficiency, minimizing residual starting material. Excess piperazine (>1.5 equiv) leads to di-substitution byproducts, complicating purification.
Alternative Methodologies
One-Pot Sequential Synthesis
Recent advances propose a one-pot strategy combining cyclocondensation and substitution. Here, the enaminone and 4-(3,4-dichlorobenzyl)piperazine are reacted sequentially without isolating intermediates. This method reduces purification steps and improves overall yields (70–75%) but demands precise stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) shortens cyclocondensation times to 5–10 minutes, enhancing throughput. However, scalability remains challenging due to equipment limitations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional Multi-Step | 60–70 | 90–95 | High reproducibility | Labor-intensive purification |
| One-Pot Sequential | 70–75 | 85–90 | Reduced steps | Sensitivity to stoichiometry |
| Microwave-Assisted | 65–70 | 88–92 | Rapid cyclization | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Studies have shown that 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells. For instance, a study evaluated the compound's efficacy against various breast cancer cell lines and found that it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
The compound has been tested for its anti-inflammatory effects, particularly in models of chronic inflammation. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. These findings suggest its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuropharmacological Effects
The piperazine moiety in the compound suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a serotonin receptor antagonist, which could be beneficial in treating mood disorders such as depression and anxiety. The structure of the compound allows it to cross the blood-brain barrier, enhancing its potential as a central nervous system drug .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The derivatives were screened for their ability to inhibit cell proliferation in MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability at low micromolar concentrations, suggesting it may serve as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results showed a marked reduction in paw swelling compared to control groups treated with saline. This study highlighted the potential mechanism involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with structurally similar pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- Piperazine Substitution : The dichlorobenzyl-piperazine moiety differentiates it from phenyl- or pyridinyl-substituted piperazines (e.g., ), which may alter selectivity for serotonin or dopamine receptors .
Biological Activity
The compound 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H24Cl3N5
- Molecular Weight : 500.8 g/mol
The structure features a pyrazolo-pyrimidine core with substituents that enhance its biological activity. The presence of the piperazine moiety is particularly significant for its pharmacological interactions.
Research indicates that this compound may interact with various biological targets, including kinases and receptors implicated in cancer and neurodegenerative diseases. Studies utilizing molecular docking and surface plasmon resonance have shown that it can inhibit specific signaling pathways critical for cell proliferation and survival.
Biological Activities
The biological activities of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine include:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth.
- Neuroprotective Effects : The compound shows promise in models of neurodegeneration, potentially through modulation of neuroinflammatory processes.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting a potential for this compound to exhibit similar effects.
Study 1: Antitumor Activity
A study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to our target exhibited significant cytotoxicity. The combination of these compounds with doxorubicin enhanced the anticancer effects compared to doxorubicin alone.
Study 2: Neuroprotective Effects
Research focused on the modulation of inflammatory pathways in models of Alzheimer's disease showed that pyrazolo[1,5-a]pyrimidines could reduce levels of pro-inflammatory cytokines. This suggests a mechanism by which these compounds might protect neuronal cells from degeneration.
Study 3: Antimicrobial Activity
In vitro studies demonstrated that certain derivatives exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism was proposed to involve disruption of bacterial cell membranes.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | C25H24Cl3N5 | 500.8 g/mol | Antitumor, Neuroprotective |
| CPL302253 | C28H30Cl3N5 | 542.9 g/mol | PI3Kδ Inhibition |
| Py11 | Varies | Varies | Antimicrobial |
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via multi-step condensation reactions. For example:
- Step 1 : Reacting substituted pyrazole precursors with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under reflux conditions in solvents like ethanol or acetonitrile ().
- Step 2 : Functionalizing the 7-position of the core using nucleophilic substitution with piperazine derivatives. For instance, coupling 4-(3,4-dichlorobenzyl)piperazine via Buchwald-Hartwig amination or SNAr reactions ().
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol or dichloromethane/hexane mixtures ().
Q. How is the crystal structure of this compound determined, and what parameters define its molecular packing?
Single-crystal X-ray diffraction is the gold standard:
- Crystallization : Slow evaporation of saturated solutions in dichloromethane/hexane ().
- Key Parameters :
- Space group: Pbca (orthorhombic system).
- Unit cell dimensions: a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å ().
- Hydrogen bonding and π-π stacking interactions between chlorophenyl and pyrimidine rings stabilize the lattice ().
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations and reaction path searches (e.g., via the ICReDD framework) are critical:
- Transition State Analysis : Density Functional Theory (DFT) identifies energy barriers for key steps like piperazine coupling ().
- Solvent Effects : COSMO-RS simulations predict solvent compatibility to enhance yield (e.g., acetonitrile vs. DMF) ().
- Machine Learning : Training models on existing pyrazolo[1,5-a]pyrimidine synthesis data to recommend optimal reaction conditions (e.g., temperature, catalyst loading) ().
Q. How do researchers resolve contradictions in spectroscopic data for substituent effects?
Conflicts in NMR or mass spectrometry data are addressed via:
- Comparative Analysis : Overlaying experimental / NMR spectra with DFT-calculated shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify discrepancies caused by steric hindrance or electron-withdrawing groups ().
- Isotopic Labeling : Introducing or labels to track positional ambiguity in piperazine or chlorophenyl moieties ().
Q. What strategies validate the biological activity of derivatives, and how are structure-activity relationships (SAR) analyzed?
Q. How are reaction kinetics and mechanistic studies designed for scale-up processes?
- Kinetic Profiling : Using stopped-flow UV-Vis spectroscopy to monitor intermediates during piperazine coupling ().
- Scale-Up Challenges :
- Mass Transfer Limitations : Agitation speed and solvent viscosity are optimized using computational fluid dynamics (CFD) ().
- Byproduct Mitigation : Introducing scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted α-chloroacetamides ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
